Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate
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Overview
Description
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a benzoate ester, a difluorobenzene ring, and a cyanocyclohexyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoate Ester: The initial step involves the esterification of 2,4-difluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Cyanocyclohexyl Group: The next step involves the reaction of the ester with 1-cyanocyclohexylamine under controlled conditions to form the carbamoyl intermediate.
Final Coupling Reaction: The final step is the coupling of the carbamoyl intermediate with methylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its difluorobenzene ring makes it a candidate for developing new materials with specific electronic properties.
Biology and Medicine
In biological and medicinal research, Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is explored for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced polymers and materials due to its stability and reactivity
Mechanism of Action
The mechanism by which Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The cyanocyclohexyl group may interact with enzyme active sites or receptor binding sites, while the difluorobenzene ring could enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-difluorobenzoate: Lacks the cyanocyclohexyl and carbamoyl groups, making it less complex and potentially less reactive.
1-Cyanocyclohexylamine: Contains the cyanocyclohexyl group but lacks the benzoate ester and difluorobenzene ring.
Methyl 5-amino-2,4-difluorobenzoate: Similar structure but with an amino group instead of the carbamoyl group.
Uniqueness
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyanocyclohexyl and difluorobenzene moieties makes it a versatile compound for various applications, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
methyl 5-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-25-16(24)11-7-14(13(19)8-12(11)18)21-9-15(23)22-17(10-20)5-3-2-4-6-17/h7-8,21H,2-6,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVVCQBEFCUXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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